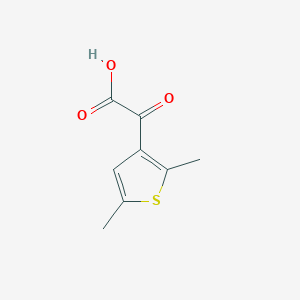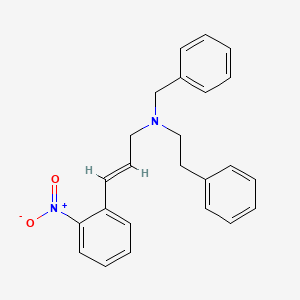![molecular formula C17H20BrNO2 B6017142 2-[(5-bromo-2-methoxybenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B6017142.png)
2-[(5-bromo-2-methoxybenzyl)(methyl)amino]-1-phenylethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-bromo-2-methoxybenzyl)(methyl)amino]-1-phenylethanol, also known as BRL37344, is a selective β3-adrenoceptor agonist. It has been widely studied for its potential use in treating obesity, diabetes, and other metabolic disorders.
Mécanisme D'action
2-[(5-bromo-2-methoxybenzyl)(methyl)amino]-1-phenylethanol selectively activates β3-adrenoceptors, which are primarily expressed in adipose tissue. Activation of β3-adrenoceptors leads to increased cyclic adenosine monophosphate (cAMP) production, which in turn activates protein kinase A (PKA) and downstream signaling pathways. This results in increased lipolysis and thermogenesis in adipose tissue, leading to increased energy expenditure and weight loss.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. These include increased lipolysis and thermogenesis in adipose tissue, improved insulin sensitivity and glucose tolerance, and decreased liver fat accumulation. This compound has also been shown to have anti-inflammatory effects, potentially through inhibition of nuclear factor kappa B (NF-κB) signaling.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(5-bromo-2-methoxybenzyl)(methyl)amino]-1-phenylethanol has several advantages for lab experiments, including its selectivity for β3-adrenoceptors and its well-characterized mechanism of action. However, there are also limitations to its use, including its relatively low potency and the need for high doses to achieve therapeutic effects.
Orientations Futures
There are several potential future directions for research on 2-[(5-bromo-2-methoxybenzyl)(methyl)amino]-1-phenylethanol. One area of interest is the development of more potent and selective β3-adrenoceptor agonists for use in treating obesity and metabolic disorders. Another area of interest is the investigation of the anti-inflammatory effects of this compound and its potential use in treating inflammatory diseases. Additionally, this compound may have potential applications in cancer therapy, as β3-adrenoceptor activation has been shown to inhibit tumor growth in animal models.
Méthodes De Synthèse
2-[(5-bromo-2-methoxybenzyl)(methyl)amino]-1-phenylethanol can be synthesized by reacting 5-bromo-2-methoxybenzyl chloride with N-methyl-N-phenylethanolamine in the presence of a base, such as sodium hydroxide, followed by purification through column chromatography. The purity of the final product can be confirmed through various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
2-[(5-bromo-2-methoxybenzyl)(methyl)amino]-1-phenylethanol has been extensively studied in vitro and in vivo for its potential therapeutic applications. In vitro studies have shown that this compound selectively activates β3-adrenoceptors, leading to increased lipolysis and thermogenesis in adipose tissue. In vivo studies have demonstrated that this compound can improve insulin sensitivity, glucose tolerance, and lipid metabolism in animal models of obesity and diabetes.
Propriétés
IUPAC Name |
2-[(5-bromo-2-methoxyphenyl)methyl-methylamino]-1-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO2/c1-19(12-16(20)13-6-4-3-5-7-13)11-14-10-15(18)8-9-17(14)21-2/h3-10,16,20H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUDZBWIGZDIFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=CC(=C1)Br)OC)CC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(cyclohexylacetyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6017060.png)
![1'-methyl-N-[3-(methylthio)propyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6017065.png)
![N-{3-[(3,5-dichloro-4-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B6017076.png)

![1-(2-fluorophenyl)-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine](/img/structure/B6017100.png)

![2-ethyl-4-methyl-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1,3-oxazole-5-carboxamide](/img/structure/B6017114.png)
![2-(1H-benzimidazol-1-ylmethyl)-N-[1-(hydroxymethyl)-2-methylpropyl]-1,3-oxazole-4-carboxamide](/img/structure/B6017127.png)
![methyl 4,5-dimethyl-2-({[2-(3-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B6017128.png)

![3-bromo-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6017150.png)
![N-[5-(acetylamino)-2-methoxyphenyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B6017157.png)
![5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B6017166.png)
![N-(3,4-dimethylphenyl)-3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B6017168.png)